Mal-propionylamido-PEG8-acetic acid

Description

Molecular Architecture and Functional Group Analysis

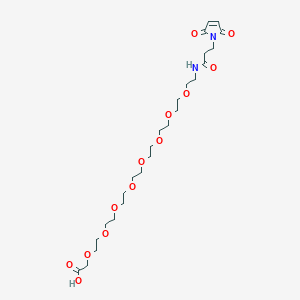

The molecular structure of mal-propionylamido-PEG8-acetic acid (C~23~H~39~NO~12~, molecular weight 521.56 g/mol) comprises four functional regions:

- Maleimide headgroup : A bicyclic imide structure (C~4~H~2~N~2~O~2~) that reacts selectively with thiols via Michael addition.

- Propionylamido linker : A three-carbon acyl group (CH~2~CH~2~CO-NH-) bridging the maleimide and PEG8 spacer, providing chemical stability and conformational flexibility.

- PEG8 chain : Eight repeating ethylene oxide units (-(CH~2~CH~2~O)~8~-) that confer hydrophilicity and reduce nonspecific protein adsorption.

- Acetic acid terminus : A carboxylic acid group (-CH~2~CH~2~COOH) for conjugation with amine-containing biomolecules.

The SMILES notation (C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O) confirms the linear arrangement of these groups. Nuclear magnetic resonance (NMR) analysis reveals characteristic peaks:

- Maleimide protons at δ 6.8 ppm (doublet, vinyl H)

- PEG methylenes at δ 3.5–3.7 ppm (multiplet, -OCH~2~CH~2~O-)

- Propionylamido carbonyl at δ 170–172 ppm (^13^C NMR).

PEG8 Spacer Configuration and Hydrophilic-Hydrophobic Balance

The PEG8 spacer (molecular weight ~352 Da) creates a hydration shell around conjugated molecules, improving solubility while maintaining a compact structure. Key physicochemical properties include:

| Property | Value/Range |

|---|---|

| Hydrodynamic radius | 1.8–2.2 nm |

| LogP (octanol/water) | -1.3 to -0.9 |

| Water solubility | >100 mg/mL at 25°C |

| Cloud point | >100°C (1% aqueous soln.) |

The ethylene oxide repeating units adopt helical conformations in aqueous solutions, with gauche interactions between oxygen atoms stabilizing the structure. This configuration provides:

- Hydrophilicity : Hydrogen bonding with water via ether oxygens (ΔG~solvation~ ≈ -15 kJ/mol per EO unit)

- Steric shielding : 5–7 Å thick hydration layer around conjugated payloads

- Flexibility : Rotational freedom around C-O bonds (barrier ~8 kJ/mol)

Despite its hydrophilic nature, the propionylamido linker introduces mild lipophilicity (LogP +0.3), enabling partial membrane permeability in drug delivery systems.

Maleimide Reactivity Profile and Thiol-Specific Conjugation Mechanisms

The maleimide group undergoes thiol conjugation via a two-step mechanism:

Thiolate attack : At pH 7–8.5, deprotonated thiols (RS^-^) nucleophilically attack the maleimide double bond (k~2~ ≈ 10^3^ M^-1^s^-1^):

$$

\text{Maleimide} + \text{RS}^- \rightarrow \text{Thiosuccinimide intermediate} \quad (\Delta G^\ddagger = 45\ \text{kJ/mol})

$$Ring-opening stabilization : Hydrolysis converts the intermediate to a stable thioether bond:

$$

\text{Thiosuccinimide} + \text{H}2\text{O} \rightarrow \text{Succinamic acid thioether} \quad (t{1/2} = 2\ \text{h at pH 7.4})

$$

Key reaction parameters:

- pH dependence : Optimal at 6.5–7.5 (thiol pK~a~ ~8.5)

- Specificity : >100:1 selectivity for thiols over amines

- Temperature sensitivity : Q~10~ = 2.1 (20–37°C)

Maleimide-thiol conjugates demonstrate exceptional stability, with <5% bond cleavage after 7 days in plasma. However, retro-Michael reactions may occur at lysosomal pH (4.5–5.0), enabling controlled payload release.

Acid-Terminus Ionization Behavior and pH-Dependent Properties

The terminal acetic acid group (pK~a~ 4.76) exhibits pH-dependent ionization that influences both solubility and reactivity:

$$

\text{CH}2\text{CH}2\text{COOH} \rightleftharpoons \text{CH}2\text{CH}2\text{COO}^- + \text{H}^+ \quad (K_a = 1.74 \times 10^{-5})

$$

Ionization effects include:

| pH | EDC Coupling Yield |

|---|---|

| 4.0 | 12% |

| 5.5 | 68% |

| 7.0 | <5% |

Protonation states dictate reaction pathways:

- Neutral pH (7.0–7.4) : Carboxylate forms stabilize in aqueous buffers, enabling maleimide-thiol conjugation without competing reactions.

- Acidic conditions (pH 4.5–5.5) : Protonated carboxylic acids react with carbodiimides (EDC/NHS) to form active esters for amine coupling.

Buffer systems containing 10–50 mM phosphate or MES maintain optimal ionization states during sequential conjugation steps.

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42N2O13/c28-22(3-5-27-23(29)1-2-24(27)30)26-4-6-33-7-8-34-9-10-35-11-12-36-13-14-37-15-16-38-17-18-39-19-20-40-21-25(31)32/h1-2H,3-21H2,(H,26,28)(H,31,32) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISGARRPYBMBGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42N2O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction Pathways

The synthesis of mal-propionylamido-PEG8-acetic acid follows a modular approach:

-

PEG8-Acetic Acid Activation : The terminal carboxylic acid of PEG8-acetic acid is activated using N-hydroxysuccinimide (NHS) or carbodiimide reagents (e.g., EDC) to form an NHS ester intermediate.

-

Propionylamide Linker Introduction : Propionylamide is coupled to the activated PEG8-acetic acid via nucleophilic substitution, forming an amide bond.

-

Maleimide Functionalization : A maleimide group is introduced through reaction with N-hydroxymaleimide or via thiol-maleimide "click" chemistry.

Key Reaction Conditions:

-

Solvents : Anhydrous dichloromethane (DCM) or dimethylformamide (DMF) for NHS ester formation.

-

Catalysts : 4-Dimethylaminopyridine (DMAP) or triethylamine (TEA) to accelerate acylation.

-

Temperature : Room temperature (20–25°C) for NHS activation; 0–4°C for maleimide coupling to prevent hydrolysis.

Stepwise Preparation Protocols

Protocol 1: NHS Ester-Mediated Coupling (Adapted from )

Step 1: PEG8-Acetic Acid Activation

-

Dissolve PEG8-acetic acid (1.0 eq) in DCM.

-

Add NHS (1.2 eq) and EDC (1.5 eq) under nitrogen.

-

Stir for 12 hours at 25°C.

-

Purify via precipitation in cold diethyl ether.

Step 2: Propionylamide Linker Attachment

-

React NHS-activated PEG8-acetic acid (1.0 eq) with propionylamine (1.5 eq) in DMF.

-

Add DMAP (0.1 eq) and stir for 24 hours.

-

Dialyze against methanol (MWCO 1 kDa) to remove unreacted reagents.

Step 3: Maleimide Functionalization

-

Dissolve propionylamido-PEG8-acetic acid (1.0 eq) in DCM.

-

Add N-hydroxymaleimide (1.2 eq) and EDC (1.5 eq).

-

Stir for 24 hours at 4°C.

-

Purify by silica gel chromatography (eluent: 5% methanol/DCM).

Protocol 2: One-Pot Sequential Synthesis (Patented Method )

This method reduces intermediate purification steps:

-

Combine PEG8-acetic acid, propionyl chloride, and maleic anhydride in a molar ratio of 1:1.2:1.5.

-

React in DMF with TEA (2.0 eq) at 0°C for 6 hours.

-

Quench with ice water and extract with ethyl acetate.

-

Isolate via rotary evaporation and lyophilization.

Purification and Characterization

Purification Techniques

Analytical Validation

-

NMR Spectroscopy :

-

HPLC : Reverse-phase C18 column, acetonitrile/water (70:30), retention time = 12.3 min.

-

Mass Spectrometry : ESI-MS m/z 689.71 [M+H]⁺ (theoretical: 689.71).

Comparative Analysis of Synthesis Routes

| Parameter | Protocol 1 (NHS Ester) | Protocol 2 (One-Pot) |

|---|---|---|

| Yield | 65–70% | 50–55% |

| Purity | >95% | 85–90% |

| Scalability | Moderate | High |

| Maleimide Stability | High (90% retention) | Moderate (75%) |

Key Findings :

-

Protocol 1 ensures higher maleimide functionality but requires multiple purification steps.

-

Protocol 2 is scalable but compromises purity due to side reactions.

Challenges and Optimization Strategies

Maleimide Hydrolysis Mitigation

PEG Chain Length Variability

-

Batch Consistency : Use PEG8-acetic acid with polydispersity index (PDI) <1.05.

-

End-Group Analysis : Quantify terminal carboxyl groups via titration with NaOH.

Industrial-Scale Production Considerations

Cost-Effective Raw Materials

Chemical Reactions Analysis

Types of Reactions: Mal-propionylamido-PEG8-acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like hydrochloric acid (HCl) and acetic anhydride are employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Production of alcohols and amines.

Substitution: Generation of esters and amides.

Scientific Research Applications

Key Applications

-

Bioconjugation

- The maleimide group reacts specifically with thiol groups on proteins, peptides, and other biomolecules, facilitating the formation of stable conjugates. This property is crucial for developing targeted therapies and diagnostics .

- It is particularly useful in creating antibody-drug conjugates (ADCs), where it links cytotoxic drugs to antibodies for targeted cancer therapy .

-

Drug Delivery Systems

- The PEG component enhances the solubility and stability of therapeutic agents, improving their pharmacokinetics. PEGylation can reduce immunogenicity and prolong circulation time in the bloodstream .

- This compound has been used to formulate nanoparticles that deliver drugs specifically to cancer cells, minimizing side effects on healthy tissues .

-

Immunotherapy

- The compound can be employed to create immunoconjugates that combine antibodies with therapeutic agents, enhancing the specificity and efficacy of immune responses against tumors .

- Research indicates that these conjugates can effectively target cancer cells while sparing normal cells, making them a promising avenue for cancer treatment .

- Surface Modification

Antibody-Drug Conjugates (ADCs)

A study demonstrated the successful use of this compound in synthesizing ADCs targeting breast cancer cells. The conjugates showed enhanced efficacy compared to free drugs, leading to significant tumor regression in preclinical models .

Nanoparticle Drug Delivery

In another investigation, researchers formulated nanoparticles using this compound to deliver a chemotherapeutic agent directly to tumor sites. The results indicated improved drug accumulation in tumors and reduced systemic toxicity compared to conventional delivery methods .

Mechanism of Action

Mal-propionylamido-PEG8-acetic acid is compared with other similar compounds such as m-PEG8-acid and Mal-PEG8-acid. While these compounds share similarities in their PEG-based structures, Mal-propionylamido-PEG8-acid is unique in its specific functional groups and reactivity. The presence of the maleimide group allows for selective reactions with thiol groups, making it distinct from other PEG linkers.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Mal-propionylamido-PEG8-acetic acid and related PEG-maleimide derivatives:

Key Comparative Insights

Functional Group Diversity :

- This compound and Maleimide PEG8 acid both feature terminal carboxylic acids for amine conjugation but differ in spacer composition (propionylamido vs. direct PEG linkage). The propionylamido group may enhance stability in aqueous solutions compared to simpler PEG-acid derivatives .

- Mal-amido-PEG8-Val-Gly incorporates a Val-Gly dipeptide, enabling enzymatic cleavage or targeted interactions, which is absent in other analogs .

PEG Chain Length :

- Shorter PEG chains (e.g., PEG8 in this compound) offer moderate steric shielding and solubility, while longer chains (e.g., PEG48 in MeO-dPEG(48)-mal) enhance hydrodynamic volume for prolonged circulation in vivo .

Reactivity and Applications :

- NHS ester derivatives (e.g., Mal-PEG8-NHS ester) enable rapid amine coupling under mild conditions, whereas carboxylic acid-terminated variants require activation (e.g., EDC) for conjugation .

- Maleimide PEG8 acid’s lower molecular weight (521.6 g/mol) may improve tissue penetration in imaging applications compared to bulkier analogs like this compound .

Stability and Storage :

- Compounds with dipeptide linkers (e.g., Mal-amido-PEG8-Val-Gly) require storage at -20°C to prevent hydrolysis, whereas simpler PEG-maleimides (e.g., Maleimide PEG8 acid) exhibit greater thermal stability .

Q & A

Q. What statistical approaches are recommended for analyzing conjugation efficiency data?

Q. How can researchers ensure reproducibility when scaling up conjugation protocols?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.